Vildagliptin-13C5,15N
Overview
Description
Vildagliptin-13C5,15N: is a labeled version of Vildagliptin, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound is marked with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Mechanism of Action
Target of Action
Vildagliptin-13C5,15N, also known as LAF237-13C5,15N, is a potent, stable, and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a key enzyme involved in the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels .
Mode of Action
By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, leading to elevated levels of these hormones . This results in increased insulin secretion and decreased glucagon release, thereby regulating blood glucose levels . The action of this compound is glucose-dependent, meaning it stimulates insulin secretion only when blood glucose levels are elevated .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin pathway. Incretin hormones, including GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion from pancreatic beta cells . By inhibiting DPP-4 and preventing the degradation of GLP-1 and GIP, this compound enhances the insulinotropic effects of these hormones, leading to improved glycemic control .
Pharmacokinetics
This compound is rapidly and well absorbed following oral administration, with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces . The primary elimination pathway is hydrolysis by multiple tissues/organs, with renal clearance accounting for 33% of the total body clearance . This compound has a low potential for drug interactions, as cytochrome P450 (CYP) enzymes are minimally involved in its metabolism .
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-4, leading to increased levels of GLP-1 and GIP . This results in enhanced insulin secretion and suppressed glucagon release, leading to improved glycemic control . At the cellular level, this compound has been shown to inhibit pancreatic beta cell apoptosis, potentially contributing to its antihyperglycemic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, the efficacy of this compound can be influenced by the patient’s renal function, with increased exposure observed in subjects with varying degrees of renal impairment .
Biochemical Analysis
Biochemical Properties
Vildagliptin-13C5,15N interacts with the DPP-IV enzyme, inhibiting its activity . This inhibition leads to an increase in the half-life of incretins such as GLP-1 (Glucagon-like peptide-1) and GIP (Gastric inhibitors polypeptide), prolonging their action . The increased levels of these incretins result in improved glycemic control .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by promoting insulin secretion in a glucose-dependent manner . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the DPP-IV enzyme and inhibiting its activity . This inhibition prevents the degradation of incretin hormones, leading to increased levels of these hormones and enhanced insulin secretion .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . It has been shown to have a stable effect on glycemic control, with no significant degradation observed over the course of treatment .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models . These studies have shown that the effects of this compound can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of incretin hormones . It interacts with the DPP-IV enzyme, which is involved in the degradation of these hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vildagliptin-13C5,15N involves multiple steps starting from L-proline. The process includes:
Reaction with Chloroacetyl Chloride: L-proline reacts with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Formation of Carbonitrile: This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Final Reaction: The carbonitrile intermediate reacts with 3-aminoadamantanol to produce Vildagliptin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of isotopically labeled reagents is crucial in this process to achieve the desired labeling.
Chemical Reactions Analysis
Types of Reactions: Vildagliptin-13C5,15N undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Vildagliptin-13C5,15N is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound helps in tracing metabolic pathways and understanding the pharmacokinetics of Vildagliptin.
Medicine: It is used in drug development and testing, particularly for studying the metabolism and excretion of Vildagliptin in the human body.
Industry: In the pharmaceutical industry, this compound is used for quality control and ensuring the consistency of drug formulations .
Comparison with Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used for the treatment of type 2 diabetes.
Linagliptin: A DPP-IV inhibitor with a longer half-life compared to Vildagliptin.
Saxagliptin: A DPP-IV inhibitor with a similar mechanism of action.
Uniqueness: Vildagliptin-13C5,15N is unique due to its isotopic labeling, which makes it particularly valuable for detailed pharmacokinetic and metabolic studies. This labeling allows for precise tracking and analysis in various biological systems, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1+1,2+1,3+1,9+1,14+1,20+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-AXHOPKHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)[15N]4[13CH2][13CH2][13CH2][13C@H]4[13C]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678669 | |
Record name | (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044741-01-6 | |
Record name | (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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